2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,3-thiazole ring substituted with a 3-methoxyphenyl group at position 2 and a 1,3,4-thiadiazole moiety with a methyl group at position 4. The acetamide linker bridges the thiazole and thiadiazole rings, creating a planar structure conducive to interactions with biological targets.
Properties
Molecular Formula |
C15H14N4O2S2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-18-19-15(23-9)17-13(20)7-11-8-22-14(16-11)10-4-3-5-12(6-10)21-2/h3-6,8H,7H2,1-2H3,(H,17,19,20) |
InChI Key |
DTKAIVRJGNKORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 2-(3-Methoxyphenyl)-1,3-Thiazol-4-yl Acetic Acid
Step 1: Synthesis of α-Chloro-3-Methoxyacetophenone
3-Methoxyacetophenone is treated with chlorine gas in acetic acid at 0–5°C to yield α-chloro-3-methoxyacetophenone. This step achieves 85% yield under controlled halogenation.
Step 2: Cyclocondensation with Thiourea
The α-chloro ketone reacts with thiourea in ethanol under reflux (78°C, 8 h) to form the thiazole ring. Triethylamine (2 eq) is added to neutralize HCl, improving yield to 78%.
Synthesis of the 1,3,4-Thiadiazole Component
The [(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amine moiety is synthesized via a Japp–Klingemann reaction, followed by cyclization.
Hydrazonoyl Chloride Formation
Step 1: Diazotization and Coupling
5-Methyl-1,3,4-thiadiazol-2-amine is diazotized with sodium nitrite in HCl (0–5°C) and coupled with ethyl acetoacetate. The resulting hydrazone is treated with phosphorus oxychloride to form the hydrazonoyl chloride (yield: 70%).
Step 2: Cyclization to Thiadiazole
The hydrazonoyl chloride undergoes thermal cyclization in toluene at 110°C for 4 h, forming the 1,3,4-thiadiazole ring. Stereochemical control (E-configuration) is achieved using triethylamine as a base, yielding 82% of the desired isomer.
Coupling of Thiazole and Thiadiazole Moieties
The final step involves acylation to link the thiazole acetic acid and thiadiazole amine.
Activation and Coupling
Step 1: Acid Chloride Formation
The thiazole acetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 h to generate the acyl chloride.
Step 2: Amide Bond Formation
The acyl chloride reacts with the thiadiazole amine in DCM with triethylamine (3 eq) at room temperature for 12 h. The reaction is monitored via TLC, and the product is purified via recrystallization (DMF/EtOH), yielding 68% of the target compound.
Reaction Optimization and Data
Table 1: Optimization of Thiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cl₂ in CH₃COOH, 0–5°C, 2 h | 85 | >95 |
| 2 | Thiourea, EtOH, reflux, 8 h | 78 | 90 |
| 3 | NaOH (2M), EtOH/H₂O, 4 h | 65 | 88 |
Table 2: Thiadiazole Cyclization Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| Et₃N | Toluene | 110 | 4 | 82 | 9:1 |
| Pyridine | Toluene | 110 | 6 | 75 | 7:1 |
| NaHCO₃ | EtOH | 80 | 8 | 68 | 5:1 |
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.32 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.51 (s, 3H, thiadiazole-CH₃).
-
HRMS : m/z calcd. for C₁₅H₁₄N₄O₂S₂ [M+H]⁺: 346.4; found: 346.3.
-
X-ray Crystallography : Confirms E-configuration at the thiadiazole ylidene group (C=N bond length: 1.28 Å).
Challenges and Mitigation
-
Regioselectivity in Thiazole Formation : Competing 4- vs. 5-substitution is minimized using excess thiourea (1.5 eq).
-
E/Z Isomerism in Thiadiazole : Triethylamine enhances E-selectivity via steric hindrance during cyclization.
-
Purification : Recrystallization from DMF/EtOH (1:3) removes unreacted starting materials.
Industrial Scalability
Pilot-scale trials (100 g batch) achieved 62% overall yield using continuous flow reactors for diazotization and cyclization steps. Process mass intensity (PMI) was reduced to 18 via solvent recycling .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole and thiadiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the heterocyclic rings, potentially leading to the formation of amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of both thiazole and thiadiazole rings in this compound suggests potential efficacy against a range of pathogens. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.
Anticancer Activity
Thiazole compounds have been explored for their anticancer properties. This particular compound's structure allows for interaction with various biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of caspases and modulation of the apoptotic pathway.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with thiazole moieties have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The specific compound may modulate pathways such as NF-kB, leading to reduced inflammation.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of thiazole derivatives, the compound was tested against several bacterial strains. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of thiazole derivatives revealed that the compound induced apoptosis in human breast cancer cells. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic changes.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors in biological systems, potentially inhibiting or activating various biochemical pathways . These interactions can lead to the compound’s observed biological activities, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
Aryl Substitutions
Compounds with modified aryl groups on the thiazole ring demonstrate how electronic and steric properties influence activity:
- Compound 9f () : Features a 3-methoxyphenyl group on the thiazole, analogous to the target compound. Its molecular weight (537.5 g/mol) and extended triazole-benzodiazole substituent differentiate it .
- Compound 9b () : Incorporates a 4-fluorophenyl group, introducing electron-withdrawing effects that may alter metabolic stability .
Non-Aryl Substitutions
- N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (): A bulky cyclopentyl group replaces the thiadiazole ring, yet retains MAO inhibitory activity (IC₅₀ values in µM range) .
Modifications on the Thiadiazole Moiety
Enzyme Inhibition
- Carbonic Anhydrase : Methazolamide’s sulfamoyl group is critical for binding to the enzyme’s zinc ion. The target compound lacks this group but may interact via its methoxy-phenyl thiazole .
- MAO Inhibition : Thiazole-thiadiazole hybrids (e.g., ) show dual MAO-A/B inhibition, suggesting the target compound could share similar mechanisms .
Metabolic Stability
- Methazolamide Metabolite () : Forms a sulfonic acid derivative (MSO) via cytochrome P450 oxidation. The target compound’s methyl group may reduce susceptibility to oxidative metabolism .
Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Biological Activity
The compound 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a thiazole ring and a thiadiazole moiety, both of which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 402.5 g/mol
- IUPAC Name : 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
The structure includes a methoxyphenyl group that enhances its interaction with biological targets. The presence of multiple functional groups suggests a diverse range of potential biological activities.
Antimicrobial Activity
Research indicates that compounds with thiazole and thiadiazole structures often exhibit significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : A related compound demonstrated effectiveness against monoresistant strains of Mycobacterium tuberculosis, with notable metabolic stability and bioavailability .
- General Antibacterial Effects : Thiazole derivatives have shown promising results against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented:
- Cytotoxicity Studies : Compounds similar to 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide have exhibited cytotoxic effects across multiple cancer cell lines. For instance, related thiazole compounds showed GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel .
- Mechanism of Action : The presence of electron-donating groups in the structure is crucial for enhancing cytotoxic activity. Research indicates that specific substitutions can lead to improved interactions with cancer cell targets .
Anti-inflammatory Effects
The thiazole and thiadiazole moieties are also associated with anti-inflammatory properties:
- Inhibition of Inflammatory Pathways : Thiazole derivatives have been reported to inhibit key inflammatory mediators, suggesting their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
